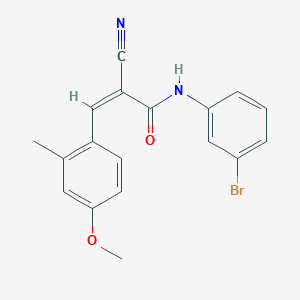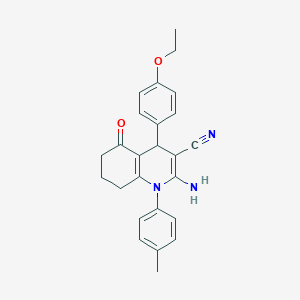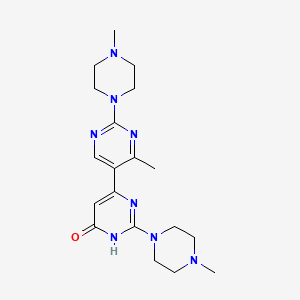![molecular formula C19H18F3N3 B6000805 (2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine, also known as DF-MPPO, is a novel compound that has shown promising results in various scientific research studies.
作用机制
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine exerts its neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of inflammatory pathways. It also modulates various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuronal survival in various in vitro and in vivo models. It also reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain. This compound has been shown to improve cognitive function and motor performance in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity profile. However, its high cost and limited availability may limit its use in some research studies.
未来方向
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has shown promising results in various preclinical studies, and further research is needed to determine its potential clinical applications. Future studies could investigate its efficacy in combination with other neuroprotective agents or its potential use in other disease models. Additionally, the development of more efficient and cost-effective synthesis methods could increase its availability for research purposes.
合成方法
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is synthesized by reacting 2,4-difluorobenzaldehyde with 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting intermediate is then reacted with 2,4-difluoroaniline to obtain this compound.
科学研究应用
(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been extensively studied for its neuroprotective properties. It has been shown to protect against oxidative stress, inflammation, and neuronal damage in various in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various cell types.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-12(23-10-14-6-7-16(21)9-19(14)22)18-11-24-25(13(18)2)17-5-3-4-15(20)8-17/h3-9,11-12,23H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBORPFQHRNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-isopropyl-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000734.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6000741.png)
![2-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6000743.png)

![N-[(1Z)-(dimethylamino)methylene]-2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B6000754.png)
![2-(4-fluorophenyl)-1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6000762.png)


![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)

![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)

![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6000826.png)
